

Application Notes and Protocols for Preparing CDD-1653 Stock Solution with DMSO

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation, storage, and handling of a stock solution of **CDD-1653**, a potent and selective BMPR2 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.[1][2][3][4][5] The provided guidelines and experimental protocols are intended to ensure the accurate and effective use of **CDD-1653** in various research applications. Adherence to these protocols is crucial for obtaining reliable and reproducible experimental results.

Introduction

CDD-1653 is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), with an IC50 of 2.8 nM.[1][2][4][5][6] It functions by competing with ATP for binding to the kinase domain of BMPR2, which in turn modulates the phosphorylation of SMAD1/5/8 transcription factors, key components of the BMP signaling pathway.[1] Due to its high selectivity, CDD-1653 is a valuable tool for studying cellular processes regulated by BMP signaling and for investigating its therapeutic potential in diseases associated with this pathway.[1][3][4] Proper preparation of a stock solution is the first critical step in any experiment. DMSO is a common solvent for this compound, and this document outlines the detailed procedure for preparing a stable and usable stock solution.



Quantitative Data Summary

The following table summarizes the key quantitative data for CDD-1653.

Parameter	Value	Reference
Molecular Weight	454.51 g/mol	[2]
Molecular Formula	C21H22N6O4S	[2]
IC50 (BMPR2)	2.8 nM	[1][2][4][5][6]
Solubility in DMSO	≥ 10 mM	[2]
Recommended Cellular Concentration	Up to 25 μM	[6][7]

Experimental Protocols Materials and Equipment

- CDD-1653 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- · Optional: Sonicator water bath

Protocol for Preparing a 10 mM CDD-1653 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CDD-1653 in DMSO.



- Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the **CDD-1653** powder to equilibrate to room temperature before opening the vial to prevent condensation.
- Weighing CDD-1653: Carefully weigh out the desired amount of CDD-1653 powder using a
 calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh
 out 4.545 mg of CDD-1653.
- Calculating DMSO Volume: Use the following formula to calculate the required volume of DMSO:

Volume of DMSO (L) = Mass of **CDD-1653** (g) / (Molecular Weight of **CDD-1653** (g/mol) \times Desired Concentration (mol/L))

Example for 1 mL of 10 mM stock: Mass = 0.004545 g Molecular Weight = 454.51 g/mol Desired Concentration = 0.010 mol/L Volume of DMSO (L) = 0.004545 g / (454.51 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

- Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the weighed CDD-1653 powder.
- Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A
 clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath
 or brief sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure no
 particulates are present.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
 [2][9]

Protocol for Preparing Working Solutions

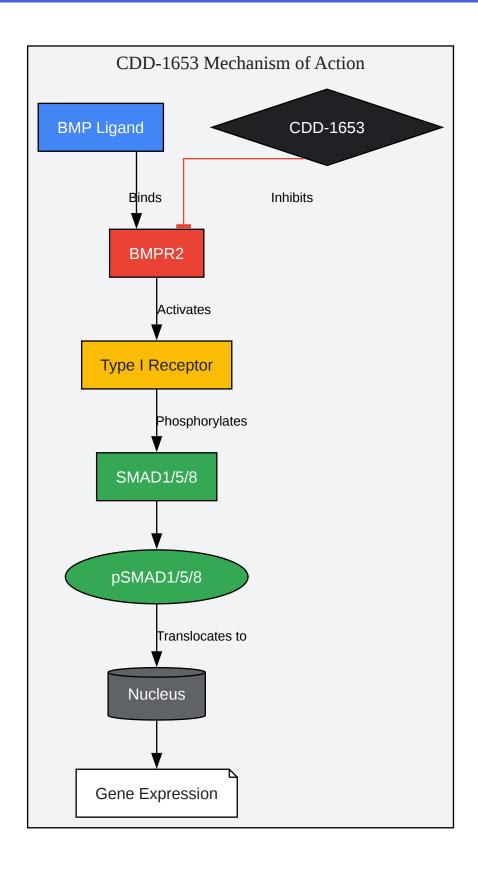
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.



- Determine Final Concentration: Decide on the final concentration of CDD-1653 required for your experiment. For example, if the desired final concentration is 10 μM.
- Serial Dilution: It is recommended to perform serial dilutions to ensure accuracy and to minimize the final concentration of DMSO in the cell culture. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]
- Example Dilution for a 10 μM Working Solution:
 - \circ Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium. This results in a 10 μ M intermediate solution.
 - \circ This intermediate solution can then be added to the cells. For instance, adding 100 μ L of the 10 μ M solution to 900 μ L of medium in a well will result in a final concentration of 1 μ M.

Mandatory Visualizations





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Caption: Signaling pathway of BMPR2 and the inhibitory action of CDD-1653.





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Caption: Workflow for preparing CDD-1653 stock solution in DMSO.

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